molecular formula C20H28N8O4 B12932833 2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine CAS No. 918868-04-9

2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine

Cat. No.: B12932833
CAS No.: 918868-04-9
M. Wt: 444.5 g/mol
InChI Key: AWIAIAVIESJHNP-NVQRDWNXSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(2-(4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a triazole ring, a purine base, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the attachment of the cyclohexylmethyl group, and the coupling with the purine base. The final step involves the formation of the tetrahydrofuran ring with the hydroxymethyl group.

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Cyclohexylmethyl Group: This step may involve a nucleophilic substitution reaction.

    Coupling with the Purine Base: This step can be carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.

    Reduction: Reduction reactions may target the triazole ring or the purine base.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to biologically active molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The triazole ring and purine base are known to interact with nucleic acids and proteins, suggesting potential roles in gene regulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(2-(4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)-6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: This compound is unique due to its specific combination of functional groups.

    Other Triazole-Containing Compounds: These compounds share the triazole ring but differ in other structural features.

    Purine Derivatives: Compounds with a purine base but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of a triazole ring, a purine base, and a tetrahydrofuran ring, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

918868-04-9

Molecular Formula

C20H28N8O4

Molecular Weight

444.5 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-[4-(cyclohexylmethyl)triazol-1-yl]-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C20H28N8O4/c1-21-17-14-18(27(10-22-14)19-16(31)15(30)13(9-29)32-19)24-20(23-17)28-8-12(25-26-28)7-11-5-3-2-4-6-11/h8,10-11,13,15-16,19,29-31H,2-7,9H2,1H3,(H,21,23,24)/t13-,15-,16-,19-/m1/s1

InChI Key

AWIAIAVIESJHNP-NVQRDWNXSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCCC4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)N3C=C(N=N3)CC4CCCCC4)N(C=N2)C5C(C(C(O5)CO)O)O

Origin of Product

United States

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